molecular formula C12H24N2O2 B1375657 tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate CAS No. 1158759-03-5

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate

Cat. No.: B1375657
CAS No.: 1158759-03-5
M. Wt: 228.33 g/mol
InChI Key: VKIYCSNDWNMPKU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate typically involves the reaction of 4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

    Reduction Reactions: It can also undergo reduction reactions to form different reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various carbamate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Organic Synthesis

One of the primary applications of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is as a protecting group in organic synthesis. It protects amine functionalities during multi-step synthesis processes, allowing for selective reactions without interference. This application is crucial in the synthesis of complex organic molecules, particularly in pharmaceuticals.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing various bioactive molecules. Its unique structural properties enable modifications that enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. For instance:

  • Neuropharmacological Applications : Studies have shown that this compound exhibits neuroprotective effects, suggesting potential applications in treating neurological disorders such as multiple sclerosis and Parkinson's disease.
  • Pharmaceutical Development : The compound is involved in developing new therapeutic agents, where its reactivity allows for the incorporation of diverse functional groups into drug candidates.

Industrial Applications

In the industrial sector, this compound is utilized in producing agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it a valuable intermediate for various chemical processes.

Data Table: Chemical Reactions Involving this compound

Reaction TypeCommon ReagentsConditionsMajor Products
SubstitutionAmines, alcoholsPolar solvents (DMF, DMSO)Carbamate derivatives
OxidationKMnO₄, CrO₃Acidic or basic conditionsOxidized products
ReductionLiAlH₄, NaBH₄VariesReduced forms

Case Study 1: Synthesis of Complex Molecules

A study conducted on the use of this compound demonstrated its effectiveness as a protecting group during the multi-step synthesis of a complex pharmaceutical compound. The study reported a successful yield and purity of the final product due to the selective protection offered by this carbamate derivative.

Case Study 2: Neuroprotective Drug Development

Research investigating the neuroprotective properties of this compound highlighted its potential for treating neurodegenerative diseases. In vitro studies showed significant protective effects against neuronal cell death, paving the way for further exploration in drug formulation.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various chemical reactions, forming stable intermediates that facilitate the synthesis of complex molecules.

Comparison with Similar Compounds

    tert-Butyl carbamate: Similar in structure but lacks the piperidine ring.

    4-Methylpiperidine: Contains the piperidine ring but lacks the tert-butyl carbamate group.

    tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate: Similar structure with a hydroxyl group instead of a methyl group on the piperidine ring.

Uniqueness: tert-Butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is unique due to the presence of both the tert-butyl carbamate group and the 4-methylpiperidine ring. This combination imparts specific reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications.

Biological Activity

Tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique piperidine structure and carbamate functionality, plays a significant role in the synthesis of various therapeutic agents. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H22N2O2
  • Molecular Weight : 214.31 g/mol
  • Structure : The compound features a tert-butyl group attached to a piperidine ring through a carbamate linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, influencing various biochemical pathways relevant to drug action.

Key Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
  • Receptor Interaction : It can bind to receptors involved in neurotransmission and other physiological processes, potentially impacting neurological functions.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .
Cell LineIC50 (µM)Mechanism of Action
A54915.2Induction of apoptosis
HCT11612.5Cell cycle arrest (G0/G1)
  • Neuroprotective Effects : The compound's structural features allow it to influence pharmacokinetic properties, making it a candidate for neuroprotective agents targeting disorders such as Alzheimer's disease .

Study 1: Anticancer Activity

In a comparative study, this compound was tested against established chemotherapeutics like doxorubicin. Results indicated that this compound exhibited comparable efficacy in inducing apoptosis in A549 cells, highlighting its potential as an anticancer agent .

Study 2: Neuropharmacological Applications

Another study explored the use of this compound in developing drugs for neurological disorders. It demonstrated significant neuroprotective effects in vitro, suggesting potential applications in treating conditions like multiple sclerosis and Parkinson's disease.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate, and what reaction conditions optimize yield and purity?

  • Methodology : The synthesis typically involves multi-step protection-deprotection strategies. For example, a related compound, tert-butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate, is synthesized via condensation of 3-nitrobenzaldehyde with 4-N-BOC-aminopiperidine, followed by reduction and protection steps. Key conditions include using triethylamine as a catalyst in dichloromethane under inert atmospheres .

  • Optimization :
  • Catalysts : Triethylamine or DMAP for efficient coupling.
  • Solvents : Dichloromethane or THF for solubility and reactivity.
  • Temperature : Room temperature to 40°C to avoid side reactions.
  • Table 1 : Synthesis Conditions for Analogous Compounds
StepReagents/ConditionsYield (%)Reference
Condensation3-Nitrobenzaldehyde, DCM, triethylamine75–85
ReductionH₂/Pd-C, ethanol90–95
BOC ProtectionDi-tert-butyl dicarbonate, THF80–88

Q. How can researchers ensure the purity of this compound post-synthesis, and what analytical techniques are recommended?

  • Methodology :

  • Chromatography : Use flash column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl group signals at ~1.4 ppm) and FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated for C₁₃H₂₅N₂O₂: 265.1917) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodology :

  • Ventilation : Use fume hoods to avoid inhalation of vapors .
  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Storage : Store at 2–8°C in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different assays?

  • Methodology :

  • Orthogonal Assays : Compare results from enzyme inhibition, cell viability (MTT), and binding studies (SPR) to validate target engagement .
  • Purity Analysis : Ensure >95% purity via HPLC; impurities (e.g., deprotected amines) may interfere with assays .
  • Structural Analog Comparison : Test derivatives (e.g., 4-tert-butyl-N’-(1-methylpiperidin-4-ylidene)benzohydrazide) to isolate pharmacophoric features .

Q. What strategies are effective in elucidating the three-dimensional structure of this compound using crystallographic methods?

  • Methodology :

  • Crystal Growth : Use vapor diffusion with solvents like ethanol/water (70:30) at 4°C .
  • Refinement Tools : SHELXL for small-molecule refinement; SIR97 for direct methods in phase determination .
  • Data Collection : High-resolution (≤1.0 Å) synchrotron data to resolve piperidine ring conformation and BOC group orientation .

Q. How can computational modeling be integrated with experimental data to predict the reactivity and stability of this compound under various conditions?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict hydrolysis susceptibility of the carbamate group .
  • MD Simulations : Simulate solvation in PBS (pH 7.4) to assess stability over 100 ns trajectories .
  • Experimental Validation : Compare predicted degradation products (e.g., 4-methylpiperidine) with LC-MS data .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the metabolic stability of this compound in hepatic microsomes?

  • Methodology :

  • Species-Specific Assays : Test human vs. rodent microsomes to identify interspecies variability .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to rule out enzyme inhibition artifacts .
  • Structural Modifications : Introduce deuterium at labile positions (e.g., BOC group) to enhance stability .

Q. Key Notes

  • Advanced questions emphasize interdisciplinary approaches (e.g., crystallography + DFT ).

Properties

IUPAC Name

tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(4)5-7-13-8-6-12/h13H,5-9H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKIYCSNDWNMPKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20% palladium hydroxide on carbon (283 mg) was added to an EtOH (100 ml) solution of tert-butyl[(1-benzyl-4-methylpiperidin-4-yl)methyl]carbamate (2.57 g), and stirring was performed at 70° C. under a hydrogen atmosphere of medium pressure of 3 kgf/cm2 for 16 hours. After argon purge the reaction liquid was filtered through Celite and concentrated under reduced pressure to obtain tert-butyl[(4-methylpiperidin-4-yl)methyl]carbamate (1.90 g).
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
283 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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